L-Threonine, N-glycyl-, monohydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-glycyl-, monohydrate typically involves the coupling of L-threonine and glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or other coupling agents under mild conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for example, is a commonly used bacterium for the production of amino acids and their derivatives . The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, N-glycyl-, monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the glycine moiety can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield keto acids, while reduction of the carbonyl group in glycine can produce amino alcohols .
Scientific Research Applications
L-Threonine, N-glycyl-, monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and protein folding.
Industry: It is used in the production of food additives, supplements, and other biochemicals.
Mechanism of Action
The mechanism of action of L-Threonine, N-glycyl-, monohydrate involves its interaction with various molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release L-threonine and glycine, which then participate in various metabolic pathways. L-Threonine is essential for protein synthesis, while glycine acts as a neurotransmitter and a precursor for other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Threonine, N-glycyl-, monohydrate include other dipeptides such as:
- Glycyl-glycine
- Glycyl-L-alanine
- L-alanyl-glycine
- L-alanyl-L-alanine
Uniqueness
This compound is unique due to the presence of both L-threonine and glycine, which confer specific biochemical properties. The hydroxyl group in threonine allows for additional hydrogen bonding and interactions, making it distinct from other dipeptides .
Properties
IUPAC Name |
(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZNCPKCDGZCN-ZJQZTCRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90816551 | |
Record name | Glycyl-L-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90816551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61533-49-1 | |
Record name | Glycyl-L-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90816551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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